![molecular formula C16H24N2O4S B4536189 methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4536189.png)
methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and other related compounds. These processes typically utilize carbamimide and specific acids in the presence of catalysts and under basic conditions, leading to the formation of the target compounds, which are then characterized by spectroscopic methods such as LCMS, NMR, and IR, along with CHN elemental analysis and X-ray diffraction data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction studies. For instance, the structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, highlighting the unique chemistry and pharmacologically useful core of the compound, which is crucial for its potential applications (Gumireddy et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like methyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate include various synthesis reactions, where functional groups are introduced or modified to achieve desired properties. These synthesis steps are often characterized by specific reactions such as amination, acylation, sulfonation, and substitution, which are essential for creating biologically active compounds or intermediates for further chemical synthesis (Liu Ya-hu, 2010).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure, which can be determined through X-ray diffraction studies. These studies provide insights into the crystal system, space group, unit cell parameters, and the overall three-dimensional architecture of the compound, which are vital for understanding its physical characteristics and behavior (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups and molecular structure, influencing their reactivity and interactions with other molecules. Detailed studies involving spectroscopic evidence and elemental analysis contribute to understanding these chemical properties, which are crucial for their potential applications in various fields (Liu Ya-hu, 2010).
properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)13-5-7-14(8-6-13)23(20,21)18-11-9-17(10-12-18)15(19)22-4/h5-8H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYVFCBUJMPIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-tert-butylphenyl)sulfonyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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